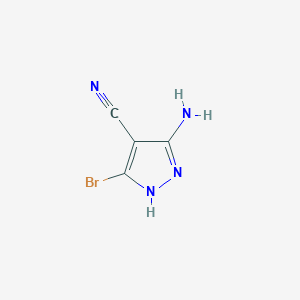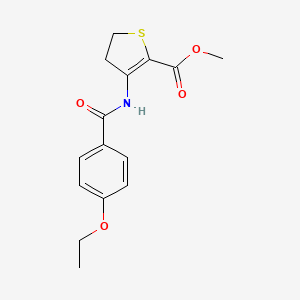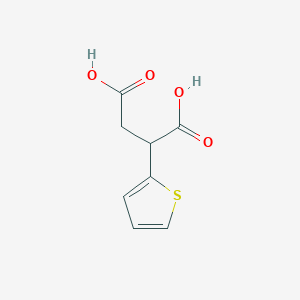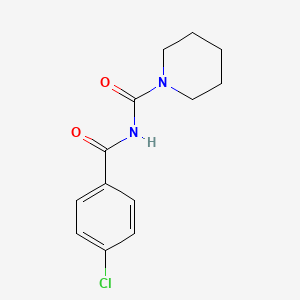
3-(4-methoxybenzyl)-7-(4-(3-methoxyphenyl)piperazine-1-carbonyl)quinazoline-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(4-methoxybenzyl)-7-(4-(3-methoxyphenyl)piperazine-1-carbonyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C28H28N4O5 and its molecular weight is 500.555. The purity is usually 95%.
BenchChem offers high-quality 3-(4-methoxybenzyl)-7-(4-(3-methoxyphenyl)piperazine-1-carbonyl)quinazoline-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-methoxybenzyl)-7-(4-(3-methoxyphenyl)piperazine-1-carbonyl)quinazoline-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Cardiotropic Activity
A group of compounds structurally related to the specified chemical, particularly 1-(methoxybenzyl)-4-[2-((methoxybenzyl)amino)ethyl]piperazin-2,3-diones, have been synthesized and studied for their cardiotropic actions. These compounds showed significant antiarrhythmic activity in a calcium chloride arrhythmia model, indicating potential applications in cardiovascular research and therapies (G. Mokrov et al., 2019).
Antimicrobial and Antihypertensive Effects
Compounds with a similar structure, particularly those containing piperazine moieties, have been evaluated for their antimicrobial activities. Some of these compounds demonstrated good to moderate activities against test microorganisms, indicating potential for antimicrobial drug development (H. Bektaş et al., 2007). Additionally, thienopyrimidine-2,4-diones with phenylpiperazinyl substitution have shown potent antihypertensive effects in spontaneously hypertensive rats, suggesting their use in managing high blood pressure (R. Russell et al., 1988).
Synthesis and Biological Evaluation
The synthesis and biological evaluation of quinazoline derivatives containing piperazine moieties as antitumor agents have also been reported. These derivatives have shown potent antiproliferative activities against various cancer cell lines, highlighting their potential in cancer therapy (Wen Li et al., 2020).
Cytotoxic Activities
The marine actinobacterium Streptomyces sp. KMM 7210 has been found to produce new compounds structurally related to the specified chemical, such as 3-(4-hydroxybenzyl)piperazine-2,5-dione. These compounds have been evaluated for their cytotoxic activities, suggesting potential applications in the development of new cytotoxic agents (M. P. Sobolevskaya et al., 2007).
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(4-methoxybenzyl)-7-(4-(3-methoxyphenyl)piperazine-1-carbonyl)quinazoline-2,4(1H,3H)-dione' involves the condensation of 4-methoxybenzaldehyde with 2-aminobenzoic acid to form 3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione. This intermediate is then reacted with 4-(3-methoxyphenyl)piperazine-1-carbonyl chloride to form the final product.", "Starting Materials": [ "4-methoxybenzaldehyde", "2-aminobenzoic acid", "4-(3-methoxyphenyl)piperazine-1-carbonyl chloride" ], "Reaction": [ "Step 1: Condensation of 4-methoxybenzaldehyde with 2-aminobenzoic acid in the presence of a base such as potassium carbonate to form 3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione.", "Step 2: Reaction of 3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione with 4-(3-methoxyphenyl)piperazine-1-carbonyl chloride in the presence of a base such as triethylamine to form the final product, 3-(4-methoxybenzyl)-7-(4-(3-methoxyphenyl)piperazine-1-carbonyl)quinazoline-2,4(1H,3H)-dione." ] } | |
CAS RN |
892277-82-6 |
Product Name |
3-(4-methoxybenzyl)-7-(4-(3-methoxyphenyl)piperazine-1-carbonyl)quinazoline-2,4(1H,3H)-dione |
Molecular Formula |
C28H28N4O5 |
Molecular Weight |
500.555 |
IUPAC Name |
3-[(4-methoxyphenyl)methyl]-7-[4-(3-methoxyphenyl)piperazine-1-carbonyl]-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C28H28N4O5/c1-36-22-9-6-19(7-10-22)18-32-27(34)24-11-8-20(16-25(24)29-28(32)35)26(33)31-14-12-30(13-15-31)21-4-3-5-23(17-21)37-2/h3-11,16-17H,12-15,18H2,1-2H3,(H,29,35) |
InChI Key |
PMOXFEOPHSNRCA-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CN2C(=O)C3=C(C=C(C=C3)C(=O)N4CCN(CC4)C5=CC(=CC=C5)OC)NC2=O |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-methyl-4-[(E)-3-phenylprop-2-enyl]pyrazolo[1,5-a]quinazolin-5-one](/img/structure/B2822400.png)





![N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)-5-nitrobenzo[b]thiophene-2-carboxamide](/img/structure/B2822410.png)

![N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-4-(4-{[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]carbamoyl}phenoxy)benzamide](/img/structure/B2822413.png)


![1-[Butyl(methyl)sulfamoyl]piperidine-4-carboxylic acid](/img/structure/B2822419.png)
![Tert-butyl 4,4-difluoro-2-methyl-2-[(prop-2-enoylamino)methyl]pyrrolidine-1-carboxylate](/img/structure/B2822421.png)
